molecular formula C8H10O3 B1581063 Cyclopropanecarboxylic acid anhydride CAS No. 33993-24-7

Cyclopropanecarboxylic acid anhydride

Cat. No. B1581063
CAS RN: 33993-24-7
M. Wt: 154.16 g/mol
InChI Key: LZEPOJMTQYNFTR-UHFFFAOYSA-N
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Patent
US04141897

Procedure details

This was prepared from cyclopropanecarboxylic acid (Aldrich) and cyclopropanecarboxylic acid chloride (Aldrich) by the method given (Example IV) for the preparation of the cyclobutyl analogue and purified by vacuum distillation; bp 95°-100° C. at 6 torr (lit.: Castro and Dormoy, Bull. Soc. Chem. Fr. 8, 3034 (1971) bp 102°-104° C. at 8 torr); IR anhydride C=O stretch absorptions at 5.53 and 5.74μ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.[CH:7]1([C:10](Cl)=[O:11])[CH2:9][CH2:8]1>>[CH:1]1([C:4]([O:6][C:10]([CH:7]2[CH2:9][CH2:8]2)=[O:11])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Two
Name
cyclobutyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)OC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.